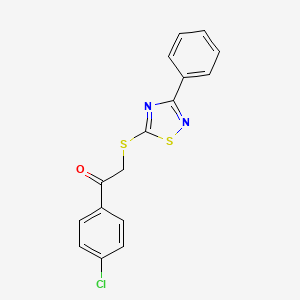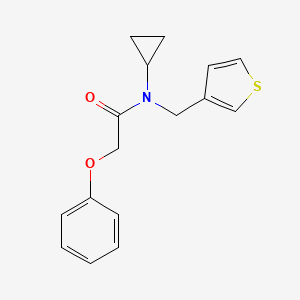
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,2,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and the chlorophenyl group are likely to play key roles in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethane: Similar structure but with an alkane group instead of a ketone.
Uniqueness
1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to the presence of both a thiadiazole ring and a chlorophenyl group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-8-6-11(7-9-13)14(20)10-21-16-18-15(19-22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSENDATWJEFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)
![TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE](/img/structure/B2397814.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2397824.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)


